

# spectral characteristics of Acid orange 156

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## Compound of Interest

Compound Name: Acid orange 156

Cat. No.: B1290566

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## An In-depth Technical Guide to the Spectral Characteristics of Acid Orange 156

Preamble: This document provides a comprehensive technical guide on the spectral characteristics of the diazo dye, **Acid Orange 156** (C.I. 26501). Due to a notable absence of publicly available, peer-reviewed quantitative spectral data specifically for **Acid Orange 156**, this guide furnishes a foundational understanding based on the general properties of structurally similar orange azo dyes. The experimental protocols detailed herein represent standardized methodologies for the spectral analysis of such compounds and can be directly applied to generate the specific data for **Acid Orange 156** in a laboratory setting.

## Introduction to Acid Orange 156

**Acid Orange 156**, identified by the Colour Index number 26501, is a disazo acid dye.<sup>[1][2]</sup> Such dyes are characterized by the presence of two azo groups (-N=N-) connecting aromatic rings. These chromophoric azo groups are primarily responsible for the dye's color. The molecular structure of **Acid Orange 156** is Sodium 4-[(E)-{5-methoxy-4-[(E)-(4-methoxyphenyl)diazenyl]-2-methylphenyl}diazenyl]benzenesulfonate. Its chemical formula is  $C_{21}H_{19}N_4NaO_5S$ , and it is used in the textile, leather, and paper industries.<sup>[1][3]</sup>

## Predicted and General Spectral Characteristics

While specific quantitative data for **Acid Orange 156** is not readily available in the surveyed literature, the spectral properties of orange diazo dyes are well-documented. These dyes typically exhibit strong absorption in the blue-green region of the visible spectrum, which results in their characteristic orange appearance.

Table 1: Anticipated Spectral Properties of **Acid Orange 156** in Aqueous Solution

Parameter	Expected Value/Range	Notes
$\lambda_{\text{max}}$ (nm)	480 - 500	The maximum absorption wavelength ( $\lambda_{\text{max}}$ ) is influenced by the specific molecular structure and the solvent environment. For similar acid orange dyes, $\lambda_{\text{max}}$ values are often observed in this range.
**Molar Absorptivity ( $\epsilon$ ) ( $\text{M}^{-1}\text{cm}^{-1}$ ) **	20,000 - 40,000	Azo dyes are known for their high molar absorptivity, indicating strong light absorption. This value is an estimate based on typical diazo structures.
Fluorescence Emission	Weak to negligible	Azo dyes, in general, are not strongly fluorescent. Any emission is likely to be weak and may not be a primary characteristic for analysis.
Solvatochromism	Present	A shift in $\lambda_{\text{max}}$ with changing solvent polarity is expected due to the polar nature of the molecule. A bathochromic (red) shift is anticipated in more polar solvents.

## Experimental Protocols for Spectral Characterization

To ascertain the precise spectral characteristics of **Acid Orange 156**, the following detailed experimental protocols are recommended.

## UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for determining the maximum absorption wavelength ( $\lambda_{\text{max}}$ ) and the molar absorptivity ( $\epsilon$ ) of **Acid Orange 156**.

Materials:

- **Acid Orange 156** (analytical grade)
- Volumetric flasks (100 mL, 50 mL, 25 mL)
- Pipettes
- Quartz cuvettes (1 cm path length)
- UV-Visible Spectrophotometer
- Distilled or deionized water
- Other solvents of varying polarity for solvatochromism studies (e.g., ethanol, methanol, DMSO)

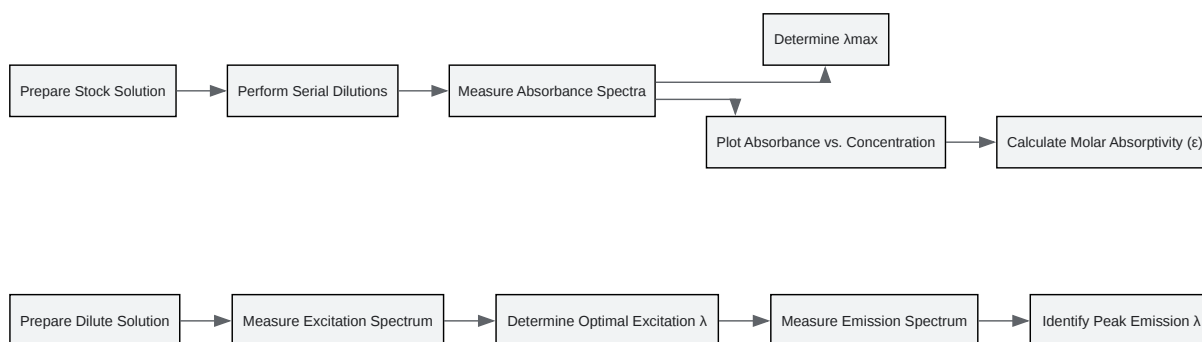
Procedure:

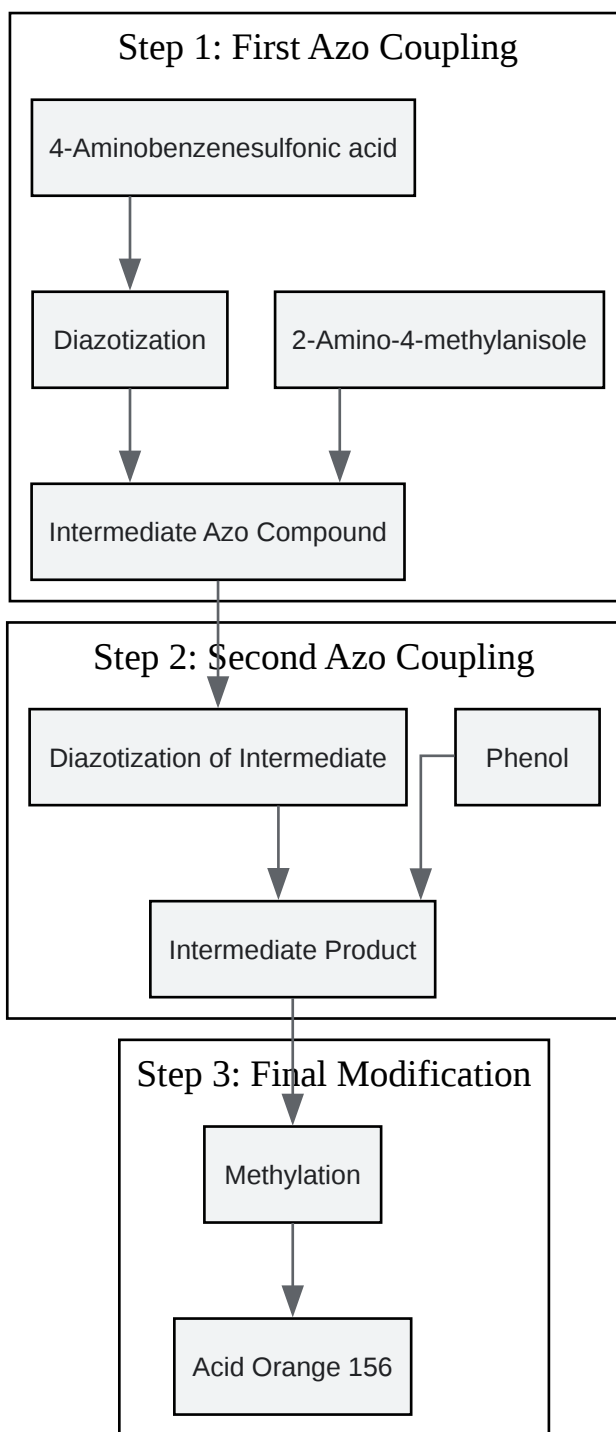
- Preparation of a Stock Solution (e.g.,  $1 \times 10^{-3}$  M):
  - Accurately weigh a precise amount of **Acid Orange 156** powder.
  - Dissolve the powder in a known volume of distilled water in a volumetric flask to create a stock solution of a specific molarity.
- Preparation of Working Solutions:
  - Perform serial dilutions of the stock solution to prepare a series of solutions with decreasing concentrations (e.g.,  $1 \times 10^{-4}$  M,  $5 \times 10^{-5}$  M,  $2.5 \times 10^{-5}$  M,  $1.25 \times 10^{-5}$  M, and  $6.25 \times 10^{-6}$  M).
- Spectrophotometric Measurement:

- Set the spectrophotometer to scan a wavelength range of 300 nm to 700 nm.
- Use the solvent (e.g., distilled water) as a blank to zero the instrument.
- Measure the absorbance of each working solution in a 1 cm quartz cuvette.
- Data Analysis:
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) from the absorption spectra.
  - Construct a Beer-Lambert Law plot of absorbance versus concentration at  $\lambda_{\text{max}}$ .
  - The slope of the linear regression of this plot will be the molar absorptivity ( $\epsilon$ ).

To investigate solvatochromic effects, repeat the above procedure using different solvents.

Diagram 1: Workflow for UV-Visible Absorption Spectroscopy





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